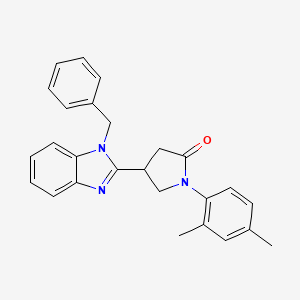

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and has been the subject of extensive research in recent years.

Applications De Recherche Scientifique

Synthesis and Material Applications

Research indicates that compounds related to 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one have been synthesized for applications in materials science, particularly in the development of polymers with special properties. For instance, novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups have been synthesized, leading to polyimides with excellent solubility and thermal stability. These materials exhibit high glass transition temperatures and stability up to temperatures above 450°C, depending on the monomer used for the polymer preparation. Such properties make these polyimides suitable for advanced materials applications where high thermal resistance and solubility in polar solvents are required (Ghaemy & Alizadeh, 2009).

Photophysical Properties

Studies on related benzimidazole derivatives have explored their photophysical properties. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, which exhibit thermally stable, highly colored photochromes. This suggests potential applications in the development of photoresponsive materials, where the reversible change in color upon light exposure can be utilized in optical storage devices, sensors, and smart coatings (Kose & Orhan, 2006).

Catalysis and Chemical Synthesis

Compounds with the benzimidazole core have been involved in catalysis, showcasing their utility in facilitating various chemical reactions. For instance, ruthenium complexes incorporating benzimidazole derivatives have been studied for their application in polymerization reactions. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their potential in the synthesis of biodegradable polymers. The polymerization reactions follow first-order kinetics, suggesting a coordination–insertion mechanism, which provides insight into the catalytic behavior of these complexes (Attandoh et al., 2014).

Medicinal Chemistry and Biological Activity

While excluding direct drug use and dosage information, research into related benzimidazole compounds has hinted at their biological activity. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been reported, with implications for their use in medicinal chemistry. Such compounds have been evaluated for various biological activities, suggesting a foundation for future drug development (Katritzky et al., 2000).

Environmental Applications

Research on polyimides containing 1,3,4-oxadiazole and pyridine moieties, synthesized from aromatic diamines, has demonstrated their application in environmental science. Specifically, these polyimides have been used for the removal of heavy metal ions (e.g., Co(II) and Ni(II)) from aqueous solutions, highlighting their potential in water purification and environmental remediation efforts. The maximum adsorption capacity for Co(II) ions, in particular, underscores the efficiency of these materials in capturing and removing specific pollutants from water sources (Mansoori & Ghanbari, 2015).

Propriétés

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIYURWQIIVHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)